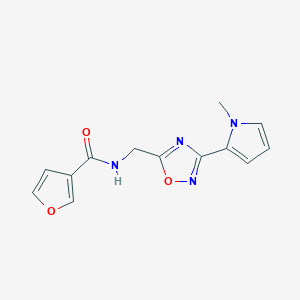

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide

Description

The compound N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide (CAS: 2034408-74-5) is a heterocyclic carboxamide featuring a 1,2,4-oxadiazole core substituted with a methylpyrrole moiety and linked via a methylene bridge to a furan-3-carboxamide group. Its molecular formula is C₁₃H₁₂N₄O₃, with a molecular weight of 272.26 g/mol .

Properties

IUPAC Name |

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O3/c1-17-5-2-3-10(17)12-15-11(20-16-12)7-14-13(18)9-4-6-19-8-9/h2-6,8H,7H2,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMNSVFMBHTTCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through cyclization reactions.

Synthesis of the Oxadiazole Ring: The oxadiazole ring can be formed by cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

Coupling Reactions: The pyrrole and oxadiazole intermediates can be coupled using various reagents and conditions to form the desired compound.

Final Functionalization: The furan ring can be introduced through further functionalization and coupling reactions.

Industrial Production Methods

Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole or furan rings.

Reduction: Reduction reactions could target the oxadiazole ring or other functional groups.

Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide may have applications in:

Medicinal Chemistry: Potential use as a drug candidate due to its complex structure and possible biological activities.

Biological Research: Studying its interactions with biological targets and pathways.

Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Carboxamides with Oxadiazole Cores

Compounds containing 1,2,4-oxadiazole scaffolds are widely explored in medicinal chemistry due to their metabolic stability and hydrogen-bonding capabilities. Key analogs include:

(a) 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide

- Structure : Combines a 1,2,4-oxadiazole ring with a piperidine-carboxamide group.

- Key Difference : Incorporates a piperidine ring instead of a methylpyrrole group, which may enhance lipophilicity and target engagement.

(b) 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole

Carboxamides with Pyrazole and Furan Moieties

Pyrazole-carboxamide derivatives (e.g., compounds 3a–3p from ) share synthetic methodologies and structural motifs with the target compound:

(a) 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a)

- Structure: Pyrazole-pyrazole carboxamide with chloro and cyano substituents.

- Synthesis : Utilizes EDCI/HOBt-mediated coupling (yield: 68%, mp: 133–135°C) .

- Spectroscopy : Characterized by distinct $ ^1H $-NMR peaks (e.g., δ 8.12 for aromatic protons) .

(b) N-cyclohexyl-5-nitrofuran-2-carboxamide (22a)

- Structure : Nitrofuran carboxamide with a cyclohexyl group.

- Activity : Nitrofurans are historically associated with antibacterial and antiparasitic effects .

Comparison Insight : The target compound’s lack of electron-withdrawing groups (e.g., nitro or chloro) may reduce electrophilic reactivity compared to these analogs. Its methylpyrrole substituent could enhance π-π stacking interactions in biological targets.

Carboxamides with Diverse Heterocyclic Systems

Additional analogs from –7 and 9–10 highlight structural diversity:

Comparison Insight : The target compound’s combination of oxadiazole, methylpyrrole, and furan groups is unique among these analogs, suggesting a balance of rigidity and hydrophobicity that could influence pharmacokinetics.

Spectroscopic Characterization

Biological Activity

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a furan ring, an oxadiazole moiety, and a pyrrole derivative. The structural complexity contributes to its diverse biological activities.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₅N₃O₃ |

| Molecular Weight | 273.29 g/mol |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the pyrrole and oxadiazole rings allows the compound to engage in hydrogen bonding and π-stacking interactions with proteins and nucleic acids.

Key Mechanisms

- Inhibition of Enzymatic Activity : The compound shows potential as an inhibitor for specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : Studies indicate that derivatives of similar structures exhibit antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Research has demonstrated the compound's ability to induce apoptosis in cancer cell lines, suggesting its role as a potential anticancer agent .

Biological Activity Studies

Recent studies have provided insights into the biological activities associated with this compound:

Antibacterial Activity

A study evaluating pyrrole derivatives found that compounds similar to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, outperforming traditional antibiotics .

Anticancer Evaluation

In vitro assays showed that the compound could inhibit the growth of various cancer cell lines. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial efficacy of N-(pyrrole) derivatives against common bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 6.25 μg/mL.

Case Study 2: Anticancer Activity

In another study involving human cancer cell lines (e.g., MCF7 breast cancer cells), treatment with this compound resulted in a dose-dependent decrease in cell proliferation and increased markers of apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.